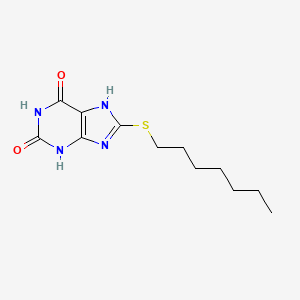
Xanthine, 8-(heptylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthine, 8-(heptylthio)-: is a derivative of xanthine, a purine base found in most human body tissues and fluids Xanthine derivatives are known for their pharmacological activities, including their use as stimulants and bronchodilators
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(heptylthio)-, typically involves the reaction of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes . The specific conditions for the synthesis of Xanthine, 8-(heptylthio)- may involve the use of sulfur-containing reagents to introduce the heptylthio group.
Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Xanthine, 8-(heptylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to uric acid by xanthine oxidase.
Reduction: Potential reduction of the heptylthio group under specific conditions.
Substitution: Introduction of different functional groups at various positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase enzyme.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or other electrophiles.
Major Products:
Oxidation: Uric acid.
Reduction: Reduced xanthine derivatives.
Substitution: Various substituted xanthine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Xanthine, 8-(heptylthio)- is used as a scaffold in medicinal chemistry for the development of new drugs with enhanced pharmacological properties .
Biology: In biological research, xanthine derivatives are studied for their role in purine metabolism and their effects on various biological pathways .
Medicine: Xanthine, 8-(heptylthio)- and its derivatives are investigated for their potential therapeutic applications, including as bronchodilators, anti-inflammatory agents, and central nervous system stimulants .
Industry: In the industrial sector, xanthine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
Xanthine, 8-(heptylthio)- exerts its effects by interacting with various molecular targets and pathways. The primary mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscle cells . Additionally, xanthine derivatives can antagonize adenosine receptors, resulting in increased alertness and bronchodilation .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Uniqueness: Xanthine, 8-(heptylthio)- is unique due to the presence of the heptylthio group, which may enhance its lipophilicity and bioavailability compared to other xanthine derivatives. This structural modification can lead to improved pharmacokinetic properties and potentially broader therapeutic applications .
Properties
CAS No. |
73840-30-9 |
|---|---|
Molecular Formula |
C12H18N4O2S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |
InChI Key |
JTVLGYIEMWWNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















